molecular formula C7H14N2O3 B1654292 Tetrahydro-3-furancarboximidamide acetate CAS No. 2191401-22-4

Tetrahydro-3-furancarboximidamide acetate

Cat. No. B1654292
CAS RN: 2191401-22-4
M. Wt: 174.20
InChI Key: PRDSDTIQXYIJJN-UHFFFAOYSA-N
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Description

Tetrahydro-3-furancarboximidamide acetate is a chemical compound with the molecular formula C7H14N2O3 . It has a molecular weight of 174.20 .


Molecular Structure Analysis

The InChI code for Tetrahydro-3-furancarboximidamide acetate is 1S/C5H10N2O.C2H4O2/c6-5(7)4-1-2-8-3-4;1-2(3)4/h1-3,6-7H2;1H3,(H,3,4) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tetrahydro-3-furancarboximidamide acetate is a solid at room temperature . It has a molecular weight of 174.2 . The compound is stored at room temperature .

Scientific Research Applications

Conducting Polymer Research

The compound’s potential in the development of conducting polymers is notable. Polycarbazole and its derivatives, which include nitrogen-containing aromatic heterocyclic structures, have been studied for their optoelectronic properties . Tetrahydro-3-furancarboximidamide acetate could be used to modify these polymers, potentially enhancing their charge carrier mobility and morphological stability.

Enzyme-Catalyzed Reactions

In the field of biocatalysis, Tetrahydro-3-furancarboximidamide acetate could be used as a substrate for engineered imine reductases (IREDs). These enzymes are employed in the stereoselective synthesis of chiral amines, which are valuable in pharmaceutical development. The compound’s structure may allow for the exploration of new enzymatic pathways and the synthesis of novel chiral compounds .

properties

IUPAC Name

acetic acid;oxolane-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2H4O2/c6-5(7)4-1-2-8-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDSDTIQXYIJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1COCC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-3-furancarboximidamide acetate

CAS RN

2191401-22-4
Record name 3-Furancarboximidamide, tetrahydro-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2191401-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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